6-B345TTQ

Description

Properties

IUPAC Name |

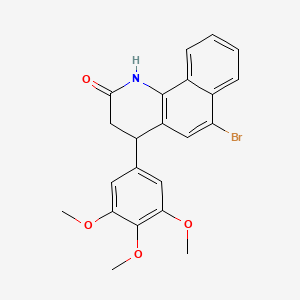

6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO4/c1-26-18-8-12(9-19(27-2)22(18)28-3)15-11-20(25)24-21-14-7-5-4-6-13(14)17(23)10-16(15)21/h4-10,15H,11H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOXOTVERMGJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387489 | |

| Record name | ST50261711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297157-87-0 | |

| Record name | ST50261711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 297157-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-B345TTQ mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 6-B345TTQ

Introduction

This compound is a small molecule inhibitor that selectively targets the interaction between α4 integrin and paxillin.[1] Integrins are a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The α4 integrin subunit, in particular, is pivotal in inflammatory processes, making it a therapeutic target for various inflammatory diseases.[2] this compound offers a novel therapeutic strategy by disrupting the intracellular signaling cascade initiated by α4 integrin, rather than blocking its extracellular ligand-binding function. This targeted approach aims to mitigate the mechanism-based toxicities associated with traditional α4 integrin antagonists.[2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of paxillin to the cytoplasmic tail of α4 integrin.[2] This interaction is a critical step in the signaling pathway that mediates cell migration. By disrupting the α4-paxillin complex, this compound effectively impairs α4-mediated cell migration of immune cells such as T cells and monocytes.[1][2]

Signaling Pathway

The binding of α4 integrin to its extracellular ligands, such as the CS-1 fragment of fibronectin, triggers a conformational change in the integrin, leading to the recruitment of various signaling and adaptor proteins to its cytoplasmic tail. Paxillin is a key adaptor protein in this complex. The interaction between the LD motifs of paxillin and the α4 cytoplasmic tail is essential for the downstream signaling that promotes cell migration. This compound acts by directly interfering with this interaction.

Figure 1: Signaling pathway of α4 integrin-mediated cell migration and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Interaction | IC50 Value (µM) |

| Paxillin - GIT-1 | 2.4 |

| Leupaxin - GIT-1 | 25 |

| Paxillin - FAT | Not specified |

| α4 integrin - Paxillin (in vitro) | 0.3 |

Table 1: IC50 values of this compound for various protein-protein interactions.[2]

| Cell Type | Condition | Inhibition of Migration (%) |

| Monocytes | α4-mediated | 52.6 |

| T cells | α4-mediated | 56.4 |

| T cells | Migration mediated by other α integrins | Not significant |

Table 2: Inhibition of cell migration by this compound.[1][2]

Experimental Protocols

ELISA-based Protein-Protein Interaction Assay

This assay was utilized to quantify the inhibitory effect of this compound on the interaction between α4 integrin and paxillin (or its paralog leupaxin).

-

Plate Coating: Biotinylated α4 integrin cytoplasmic tail peptide was immobilized on neutravidin-coated ELISA plates.

-

Incubation: The immobilized α4 integrin was incubated with leupaxin (10 µg/ml) in the presence of increasing concentrations of this compound or the inactive control compound, 6-B234TTQ.

-

Detection: The amount of bound leupaxin was detected using a specific primary antibody followed by a horseradish peroxidase-conjugated secondary antibody.

-

Data Analysis: The absorbance was measured, and the data were fitted to a competitive inhibition model using GraphPad Prism 5.0 to determine the IC50 value.[2]

Figure 2: Workflow for the ELISA-based protein-protein interaction assay.

Cell Migration Assay (Modified Boyden Chamber)

This assay was performed to assess the effect of this compound on α4-mediated cell migration.

-

Chamber Preparation: Transwell polycarbonate membranes with 3-µm pores were coated with 10 µg/ml of the α4 integrin-specific ligand, CS-1 fragment of fibronectin.

-

Cell Seeding: Jurkat T cells or THP-1 monocytes (2.0 x 10^5) were added to the top chamber in RPMI 1640 medium with 10% FCS, in the presence or absence of this compound.

-

Migration: Cells were allowed to migrate for 5 hours at 37°C towards stromal-derived factor-1α in the bottom chamber.

-

Cell Counting: The number of cells that migrated to the bottom chamber was enumerated using a hemocytometer.[2]

In Vivo Leukocyte Recruitment Model

The in vivo efficacy of this compound was evaluated in a thioglycollate-induced peritonitis model in C57BL/6 mice.

-

Induction of Inflammation: Mice were injected intraperitoneally with sterile 4% (w/v) thioglycollate.

-

Treatment: Mice were treated with intraperitoneal injections of 16.5 mg/kg this compound, the inactive control 6-B234TTQ, or vehicle every 8-12 hours.

-

Leukocyte Collection: At various time points, mice were euthanized, and peritoneal lavage was performed to collect leukocytes.

-

Cell Enumeration and Staining: Total leukocytes in the lavage samples were counted using a hemocytometer. Cells were then attached to glass slides, stained with modified Wright-Giemsa stain, and differentially counted.[2]

Specificity of Action

The specificity of this compound for the α4 integrin-paxillin interaction is a key feature.

-

An isomer of this compound, 6-B234TTQ, which differs only in the position of a single methoxy group, was found to be completely inactive, highlighting the structural specificity of the interaction.[2]

-

This compound did not significantly inhibit T cell migration mediated by other α integrin subunits.[1][2]

-

The compound did not inhibit the interaction of leupaxin with the FAT sequence of pp125FAK at concentrations up to 100 µM.[1]

-

Crucially, this compound failed to block the residual migration of cells expressing an α4(Y991A) mutant, which is incapable of binding paxillin. This provides definitive evidence that the compound's effect on migration is mediated through the inhibition of the α4-paxillin interaction.[2]

Conclusion

This compound is a specific, small molecule inhibitor of the α4 integrin-paxillin interaction. By competitively inhibiting this intracellular protein-protein interaction, it effectively reduces α4-mediated cell migration of leukocytes. This targeted mechanism of action presents a promising approach for the development of novel anti-inflammatory therapies with a potentially improved safety profile compared to traditional integrin antagonists. Further research and clinical evaluation are warranted to fully elucidate its therapeutic potential.

References

Technical Whitepaper: 6-B345TTQ, a Novel Inhibitor of the α4 Integrin-Paxillin Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrins are critical cell adhesion molecules that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell signaling, migration, and proliferation. The α4 integrin subunit, in particular, is crucial for immune cell trafficking and has been implicated in various inflammatory diseases and cancers. Its cytoplasmic tail interacts with a multitude of intracellular proteins, including the focal adhesion protein paxillin. This interaction is a key node in the signaling cascade that governs cell motility. This document provides a comprehensive technical overview of 6-B345TTQ, a novel, potent, and selective small molecule inhibitor designed to disrupt the α4 integrin-paxillin interaction. We present its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction to α4 Integrin and Paxillin

The α4 integrin subunit pairs with either β1 or β7 integrin to form the heterodimers α4β1 (VLA-4) and α4β7. These receptors are primarily expressed on leukocytes and mediate their adhesion to endothelial ligands such as VCAM-1 and MAdCAM-1. This adhesion is a prerequisite for transendothelial migration into tissues.

Upon ligand binding, integrins cluster and recruit a complex network of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. Paxillin is a multi-domain scaffold protein that is recruited to these sites and is essential for linking the integrin to the actin cytoskeleton and for initiating downstream signaling cascades that regulate cell migration, survival, and gene expression. The direct interaction between the α4 integrin cytoplasmic tail and paxillin is a critical event in the assembly of the focal adhesion complex and the subsequent activation of migratory signaling.

Mechanism of Action of this compound

This compound is a synthetic, cell-permeable small molecule specifically designed to bind to the cytoplasmic tail of the α4 integrin subunit. By occupying a key binding pocket, this compound allosterically prevents the recruitment and binding of paxillin. This targeted disruption of the α4-paxillin axis effectively uncouples the integrin from its downstream cytoskeletal and signaling machinery, leading to a potent inhibition of cell adhesion strengthening and migration, without affecting the initial integrin-ligand binding.

Quantitative Data Summary

The inhibitory and functional activities of this compound have been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized below.

| Parameter | Assay Type | Value | Notes |

| IC50 | AlphaScreen (α4-Paxillin Interaction) | 15.2 nM | Measures direct inhibition of protein-protein interaction. |

| Kd | Surface Plasmon Resonance (SPR) | 5.8 nM | Quantifies binding affinity to immobilized α4 cytoplasmic tail peptide. |

| IC50 | Cell Adhesion Assay (Jurkat cells on VCAM-1) | 78.5 nM | Measures inhibition of adhesion under static conditions. |

| IC50 | Transwell Migration Assay (Jurkat cells) | 112.1 nM | Measures inhibition of SDF-1α-induced cell migration. |

| CC50 | Cytotoxicity Assay (Jurkat cells, 24h) | > 50 µM | Demonstrates low cytotoxicity at effective concentrations. |

Key Experimental Protocols

Detailed methodologies for the principal assays used to characterize this compound are provided below.

AlphaScreen™ Protein-Protein Interaction Assay

-

Objective: To quantify the inhibitory effect of this compound on the direct interaction between the α4 integrin cytoplasmic tail and full-length paxillin.

-

Materials:

-

Recombinant His-tagged α4 integrin cytoplasmic tail (human).

-

Recombinant GST-tagged full-length paxillin (human).

-

Nickel Chelate Donor Beads (PerkinElmer).

-

Glutathione Acceptor Beads (PerkinElmer).

-

Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

-

384-well ProxiPlate (PerkinElmer).

-

This compound serial dilutions in DMSO.

-

-

Procedure:

-

A 5 µL solution of 2x final concentration of this compound and GST-paxillin is added to the wells.

-

A 5 µL solution of 2x final concentration of His-α4 tail is added.

-

The plate is incubated for 60 minutes at room temperature.

-

A 10 µL solution of a 1:1 mix of Donor and Acceptor beads (20 µg/mL each) in assay buffer is added.

-

The plate is incubated for 90 minutes in the dark at room temperature.

-

The plate is read on an EnVision® plate reader with the AlphaScreen module.

-

IC50 values are calculated using a four-parameter logistic curve fit.

-

Jurkat Cell Adhesion Assay

-

Objective: To assess the effect of this compound on α4β1-mediated cell adhesion to its ligand, VCAM-1.

-

Materials:

-

Jurkat T-cells.

-

Recombinant human VCAM-1.

-

96-well black, clear-bottom tissue culture plates.

-

Calcein-AM fluorescent dye.

-

Adhesion Buffer: RPMI 1640, 20 mM HEPES, 0.1% BSA.

-

PMA (Phorbol 12-myristate 13-acetate) for cell activation.

-

-

Procedure:

-

Plates are coated with VCAM-1 (10 µg/mL) overnight at 4°C and then blocked with 1% BSA.

-

Jurkat cells are labeled with Calcein-AM (2 µM) for 30 minutes.

-

Labeled cells are washed and resuspended in Adhesion Buffer.

-

Cells are pre-incubated with serial dilutions of this compound for 30 minutes.

-

PMA (20 ng/mL) is added to activate the cells.

-

1 x 105 cells are added to each well of the VCAM-1 coated plate and incubated for 30 minutes at 37°C.

-

Non-adherent cells are removed by gentle washing with Adhesion Buffer.

-

The fluorescence of adherent cells is measured using a fluorescence plate reader (485 nm excitation / 520 nm emission).

-

IC50 values are determined by normalizing to DMSO-treated controls.

-

Signaling and Experimental Visualizations

The following diagrams illustrate the key pathways and workflows related to the function and analysis of this compound.

Caption: Signaling pathway of α4 integrin and its inhibition by this compound.

Caption: Experimental workflow for the cell adhesion assay.

Conclusion and Future Directions

The data presented in this whitepaper characterize this compound as a potent and specific inhibitor of the α4 integrin-paxillin interaction. Its ability to disrupt this key signaling node translates to effective inhibition of cell adhesion and migration in vitro, with minimal cytotoxicity. These findings underscore the therapeutic potential of targeting this specific protein-protein interaction for the treatment of inflammatory diseases and certain cancers where α4 integrin plays a pathogenic role. Future work will focus on in vivo efficacy studies in relevant animal models to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic utility.

An In-depth Technical Guide on the Role of the CXCL12/CXCR4 Axis in T Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the molecule "6-B345TTQ" is not found in the current scientific literature and may be a proprietary or placeholder term, this guide will delve into the core principles of T cell migration by focusing on a well-established and critically important signaling axis: the chemokine CXCL12 and its receptor CXCR4. The CXCL12/CXCR4 pathway is a cornerstone of T cell trafficking, playing a pivotal role in immune surveillance, inflammation, and lymphocyte homing.[1][2] Understanding this axis provides a robust framework for investigating T cell migration and developing therapeutic interventions. This guide offers a detailed overview of the CXCL12/CXCR4 signaling cascade, quantitative data from migration assays, and comprehensive experimental protocols.

The CXCL12/CXCR4 Signaling Axis in T Cell Migration

The migration of T cells is a fundamental process for a functioning adaptive immune system. This directed movement, or chemotaxis, is largely orchestrated by chemokines and their receptors.[3] CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a homeostatic chemokine constitutively expressed in various tissues, including the bone marrow, lymph nodes, lungs, and liver.[1][4] Its primary receptor, CXCR4, is a G-protein coupled receptor (GPCR) expressed on the surface of T cells and other leukocytes.[3][5]

The interaction between CXCL12 and CXCR4 is crucial for:

-

T cell homing and retention in the bone marrow and lymphoid organs. [1]

-

Trafficking of T cells to sites of inflammation and tissue injury. [6]

-

Pathological processes, including the metastasis of CXCR4-expressing cancer cells and the progression of autoimmune diseases. [1][2]

Upon binding of CXCL12 to CXCR4, a conformational change in the receptor triggers the activation of intracellular signaling pathways.[5] This primarily occurs through the Gαi subunit of the associated heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits.[7][8] These subunits then initiate downstream signaling cascades that ultimately result in cytoskeletal rearrangements, enhanced cell adhesion, and directed cell movement.[3]

Signaling Pathways

The binding of CXCL12 to CXCR4 on T cells initiates a complex network of intracellular signaling pathways that are essential for chemotaxis.

Key signaling cascades initiated by CXCL12 binding to CXCR4 include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway : Activated by Gβγ subunits, this pathway leads to the activation of mTOR, which is required for CXCL12-mediated migration.[9]

-

Phospholipase C (PLC) Pathway : Also activated by Gβγ, PLC activation results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization, a key event in cell migration.[3][10]

-

MAPK/ERK Pathway : The activation of the Ras-ERK pathway contributes to gene transcription and cell proliferation, which can support migratory processes.[3]

-

Interaction with the T Cell Receptor (TCR) : CXCR4 can physically associate with the TCR complex.[11] This interaction allows CXCL12 signaling to utilize components of the TCR signaling machinery, such as the tyrosine kinase ZAP-70 and the adaptor protein SLP-76, to enhance migration.[11][12]

Quantitative Data on T Cell Migration

The following tables summarize quantitative data from representative in vitro T cell migration assays in response to CXCL12.

Table 1: Migration of Jurkat T Cells in Response to Varying CXCL12 Concentrations and Transwell Pore Sizes

| Cell Type | Transwell Pore Size (µm) | CXCL12 Concentration (ng/mL) | Percent Migration (%) |

|---|---|---|---|

| Jurkat E6.1 | 3.0 | 10 | ≤20 |

| Jurkat E6.1 | 5.0 | 10 | ~30-50 |

| Jurkat E6.1 | 8.0 | 10 | ~40-65 |

| Jurkat E6.1 | 8.0 | 1 | ~30 |

| Jurkat E6.1 | 8.0 | 100 | ~60 |

Data adapted from a study on T-Cell Migration Assays Using Millicell® Cell Culture Inserts.

Table 2: Migration of Primary Human CD4+ T Cells in Response to CXCL12

| Cell Type | Transwell Pore Size (µm) | CXCL12 Presence | Percent Migration (%) |

|---|---|---|---|

| Primary CD4+ | 3.0 | With CXCL12 | ~0.3 |

| Primary CD4+ | 5.0 | Without CXCL12 (Control) | ~1.0 |

| Primary CD4+ | 5.0 | With CXCL12 | ~4.0 |

| Primary CD4+ | 8.0 | Without CXCL12 (Control) | ~7.5 |

| Primary CD4+ | 8.0 | With CXCL12 | ~8.0 |

Data adapted from a study on T-Cell Migration Assays Using Millicell® Cell Culture Inserts.

Table 3: Effect of CXCR4 Antagonist on T Cell Migration

| Cell Type | Treatment | Chemoattractant | Effect on Migration |

|---|---|---|---|

| WNV-specific CD8+ T cells | AMD3100 (CXCR4 antagonist) | CXCL12 (in vivo) | Enhanced intraparenchymal migration in the CNS.[13][14] |

| Jurkat T Cells | AMD3100 (CXCR4 antagonist) | CXCL12 (10 ng/mL) | Dose-dependent inhibition of migration. |

Data from studies on CXCR4 antagonism.[13][14]

Experimental Protocols

A widely used method to study T cell migration in vitro is the Transwell assay, also known as the Boyden chamber assay.[15][16][17] This assay measures the chemotactic response of cells towards a chemoattractant across a permeable membrane.

Detailed Methodology for T Cell Migration Assay

This protocol is adapted from established methods for assessing T cell migration towards CXCL12.

1. Cell Preparation:

-

Jurkat E6.1 Cells: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. Before the assay, wash the cells twice with serum-free RPMI-1640 to remove residual FBS. Resuspend the cells in serum-free RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

-

Primary Human CD4+ T Cells: Thaw frozen primary CD4+ T cells in a 37°C water bath. Slowly add pre-warmed serum-free RPMI-1640 and transfer to a conical tube. Wash the cells three times with serum-free RPMI-1640 by centrifugation (200 x g for 15 minutes) to remove cryopreservatives and residual FBS. Resuspend in serum-free RPMI-1640.

2. Assay Setup:

-

Prepare the chemoattractant solution: Dilute CXCL12 in serum-free RPMI-1640 to the desired concentrations (e.g., 1, 10, and 100 ng/mL). Prepare a negative control with serum-free RPMI-1640 only.

-

Add 900 µL of the chemoattractant solution or control to the lower wells (basolateral side) of a 24-well plate.

-

Place the Millicell® hanging cell culture inserts (e.g., 5 µm for primary T cells, 8 µm for Jurkat cells) into the wells.

-

Add 200 µL of the prepared T cell suspension to the upper chamber (apical side) of the inserts.

3. Incubation:

-

Incubate the plate for 4 hours in a 37°C tissue culture incubator with 5% CO₂.

4. Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

Flow Cytometry (for non-adherent cells like primary T cells):

-

Collect the cell suspension from the lower chamber.

-

Add a known number of fluorescent calibration beads to the sample.

-

Analyze the sample by flow cytometry. The number of migrated cells can be calculated by comparing the cell count to the bead count. Propidium iodide can be used to distinguish live from dead cells.

-

-

Colorimetric Assay (e.g., EZ-MTT™ assay for cell lines like Jurkat):

-

Perform the EZ-MTT™ assay on the cell suspension in the lower chamber according to the manufacturer's instructions. This assay measures cell viability, which correlates with the number of migrated cells.

-

5. Data Analysis:

-

Calculate the percentage of migrated cells: (Number of cells in the lower chamber / Total number of cells initially added to the insert) x 100.

-

Normalize the migration by subtracting the percentage of migration in the negative control from the percentage of migration in the chemoattractant-containing wells.

The CXCL12/CXCR4 signaling axis is a critical regulator of T cell migration, with profound implications for both physiological and pathological processes. A thorough understanding of its signaling pathways and the ability to quantitatively assess its function through robust in vitro assays are essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for investigating T cell migration and for the identification and characterization of novel therapeutic agents that target this important pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CXCR4 expression on pathogenic T cells facilitates their bone marrow infiltration in a mouse model of aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Essential Role of the Cytoplasmic Tail of CXCR4 in G-Protein Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The chemokine CXCL12 generates costimulatory signals in T cells to enhance phosphorylation and clustering of the adaptor protein SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR4 antagonism increases T cell trafficking in the central nervous system and improves survival from West Nile virus encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

6-B345TTQ: A Novel Inhibitor of Monocyte Recruitment via Disruption of the α4 Integrin-Paxillin Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Monocyte recruitment to sites of inflammation is a critical process in the immune response, but its dysregulation contributes to the pathology of numerous chronic inflammatory diseases. This process is heavily dependent on the function of integrins, a family of cell adhesion receptors that mediate leukocyte trafficking. The α4β1 integrin, in particular, plays a pivotal role in the adhesion and migration of monocytes and lymphocytes.[1] Targeting the interaction of α4 integrin with its extracellular ligands has proven to be a successful therapeutic strategy, but it is not without limitations, including mechanism-based toxicities.[2]

This whitepaper details the mechanism and effects of 6-B345TTQ , a small molecule inhibitor that represents a novel approach to modulating α4 integrin function.[2][3][4] Instead of blocking ligand binding, this compound disrupts an intracellular signaling event by competitively inhibiting the interaction between the cytoplasmic tail of the α4 integrin subunit and the cytoskeletal adapter protein paxillin.[2][4] This targeted disruption of α4 integrin signaling effectively impairs monocyte recruitment, offering a promising new avenue for the development of anti-inflammatory therapeutics.[2]

Mechanism of Action: Inhibition of the α4 Integrin-Paxillin Interaction

This compound functions as a competitive inhibitor of the binding of paxillin and its paralogue, leupaxin, to the cytoplasmic tail of α4 integrin.[2] This interaction is a critical downstream signaling event that is required for α4-mediated cell migration.[2] By preventing the association of paxillin with α4 integrin, this compound effectively uncouples the integrin from the cytoskeletal machinery necessary for cell motility.[2]

Notably, the inhibitory action of this compound is highly specific. It does not affect the interaction of leupaxin with other signaling proteins such as focal adhesion kinase (FAK) or Git-1.[2] Furthermore, an isomer of this compound, named 6-B234TTQ, which has a minor structural difference in the position of a methoxy group, is completely inactive, highlighting the specific structure-activity relationship.[2]

Signaling Pathway

The signaling pathway targeted by this compound is central to α4 integrin-mediated cell migration. The binding of paxillin to the α4 integrin cytoplasmic tail is a key step in the signaling cascade that links the integrin to the cytoskeleton and promotes cell motility. This compound acts as a competitive inhibitor at this crucial juncture.

Caption: Signaling pathway of α4 integrin-mediated cell migration and its inhibition by this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on monocyte recruitment have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Monocyte and T-Cell Migration

| Cell Type | Migration Substrate | Chemoattractant | This compound Concentration | Inhibition of Migration (%) |

| THP-1 Monocytes | Fibronectin CS-1 | MCP-1 | Not specified | 52.6 |

| Jurkat T-Cells | Fibronectin CS-1 | SDF-1α | Not specified | 56.4 |

Data sourced from a modified Boyden chamber assay.[2]

Table 2: In Vivo Inhibition of Monocyte/Macrophage Recruitment in a Peritonitis Model

| Treatment Group | Animal Model | Inducing Agent | Dosage of this compound | Reduction in Monocyte/Macrophage Infiltration (%) |

| This compound | C57BL/6 Mice | Thioglycollate | 16.5 mg/kg | 50 |

| Vehicle Control | C57BL/6 Mice | Thioglycollate | N/A | 0 |

Data from a thioglycollate-induced peritonitis model in C57BL/6 mice.[2]

Detailed Experimental Protocols

In Vitro Cell Migration Assay (Modified Boyden Chamber)

This protocol assesses the ability of this compound to inhibit α4 integrin-mediated cell migration towards a chemoattractant.

Workflow Diagram:

Caption: Workflow for the modified Boyden chamber cell migration assay.

Methodology:

-

Membrane Coating: Polycarbonate transwell membranes (5-μm pores for THP-1 cells) are coated with 10 μg/ml fibronectin CS-1 fragment (an α4 integrin-specific ligand) and incubated.[2]

-

Cell Preparation: THP-1 monocytes are cultured in RPMI 1640 medium with 0.1% fetal bovine serum for 16 hours prior to the assay.[2]

-

Assay Setup:

-

The chemoattractant, recombinant mouse monocyte chemotactic protein-1 (MCP-1) at 10 ng/ml, is added to the bottom chamber of the transwell plate.[2]

-

A suspension of 1.0 x 10^5 THP-1 cells is added to the top chamber. This compound or a vehicle control is added to both the top and bottom chambers at the desired concentrations.[2]

-

-

Incubation: The plate is incubated for 3 hours at 37°C to allow for cell migration through the membrane.[2]

-

Cell Enumeration: After incubation, the cells that have migrated to the bottom chamber are collected and enumerated using a hemocytometer.[2]

In Vivo Thioglycollate-Induced Peritonitis Model

This protocol evaluates the efficacy of this compound in reducing monocyte recruitment to an inflammatory site in a mouse model.

Workflow Diagram:

Caption: Workflow for the thioglycollate-induced peritonitis model in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice (5-6 weeks old) are used for this study.[2]

-

Induction of Peritonitis: Inflammation is induced by a single intraperitoneal (i.p.) injection of 1 ml of sterile 4% (w/v) thioglycollate.[2]

-

Treatment: Mice are treated with i.p. injections of 16.5 mg/kg this compound, a control compound (6-B234TTQ), or an equal volume of vehicle every 8-12 hours.[2]

-

Sample Collection: At 48 hours post-thioglycollate injection, the mice are euthanized, and a peritoneal lavage is performed using 4 ml of PBS containing 5 mM EDTA and 1% BSA.[2]

-

Cell Analysis:

-

Total leukocytes in the lavage fluid are enumerated using a hemocytometer.[2]

-

For differential cell counts, 1 x 10^5 cells are attached to glass slides using a Cytospin instrument and stained with a modified Wright-Giemsa stain. This allows for the specific quantification of monocytes/macrophages.[2]

-

Conclusion

This compound is a specific, competitive inhibitor of the α4 integrin-paxillin interaction. By disrupting this key intracellular signaling node, this compound effectively reduces α4-mediated monocyte migration in vitro and significantly impairs the recruitment of monocytes to sites of inflammation in vivo.[2] This targeted approach, which preserves the ligand-binding function of the integrin, may offer a more specific and potentially safer alternative to existing α4 integrin antagonists. The data presented here underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies and as a valuable tool for dissecting the intricacies of integrin signaling in immune cell trafficking.

References

- 1. Blocking the α4 integrinαpaxillin interaction selectively impairs mononuclear leukocyte recruitment to an inflammatory site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]

Investigating the Molecular Target of 6-B345TTQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-B345TTQ is a small molecule inhibitor that has been identified as a disruptor of the protein-protein interaction between the cytoplasmic tail of α4 integrin and the scaffolding protein paxillin.[1][2][3] This interaction is a key signaling node in α4 integrin-mediated cell migration, a process implicated in inflammatory responses. By competitively inhibiting the α4-paxillin interaction, this compound effectively reduces the migration of leukocytes, such as monocytes and T cells.[1] This technical guide provides a comprehensive overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the interaction between the cytoplasmic domain of α4 integrin and paxillin .[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their cytoplasmic tails are crucial for intracellular signaling. The binding of paxillin to the α4 integrin tail is a critical event that modulates downstream signaling pathways controlling cell migration and spreading.[1]

This compound acts as a competitive inhibitor of the α4-paxillin interaction.[1] This was determined by observing that the inhibitory effect of this compound could be overcome by increasing the concentration of leupaxin, a paxillin paralogue that also binds to the α4 integrin tail.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibition of α4 Integrin-Paxillin/Leupaxin Interaction

| Interaction Partner | IC50 Value (μM) | Reference |

| α4 Integrin - Paxillin | 10.8 | [1] |

| α4 Integrin - Leupaxin | 18 | [1] |

| Paxillin - FAT | 24 | [2] |

| Paxillin - Git-1 | 24 | [2] |

Table 2: Inhibition of α4-Mediated Cell Migration

| Cell Type | Inhibition (%) | Reference |

| Monocytes (THP-1) | 52.6 | [1][2] |

| T cells (Jurkat) | 56.4 | [1][2] |

Table 3: In Vivo Efficacy in a Thioglycollate-Induced Peritonitis Model

| Compound | Dosage | Effect on Monocyte/Macrophage Infiltration | Reference |

| This compound | 16.5 mg/kg (i.p.) | Reduced by 50% | [1] |

Signaling Pathway

The binding of α4 integrin to its extracellular ligands, such as VCAM-1 or the CS-1 fragment of fibronectin, initiates a signaling cascade that regulates cell migration. The interaction of paxillin with the α4 cytoplasmic tail is a pivotal step in this process. Disrupting this interaction with this compound leads to decreased cell migration.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the molecular target of this compound are provided below.

α4 Integrin-Leupaxin Interaction ELISA

This enzyme-linked immunosorbent assay (ELISA) was used to identify and characterize small molecule inhibitors of the α4 integrin-leupaxin/paxillin interaction.[1]

Protocol:

-

Plate Coating: 96-well or 384-well plates are coated with neutravidin.

-

Immobilization of α4 Cytoplasmic Tail: Biotinylated recombinant α4 integrin cytoplasmic tail is immobilized on the neutravidin-coated plates.

-

Incubation with Leupaxin and Inhibitor: Wells are incubated with increasing concentrations of HA-tagged recombinant leupaxin in the presence or absence of this compound.

-

Detection: Bound leupaxin is detected using an anti-HA tag antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: The luminescent signal generated by the HRP substrate is measured to quantify the interaction.

Cell Migration Assay (Modified Boyden Chamber)

This assay was used to assess the effect of this compound on the directed migration of Jurkat T cells and THP-1 monocytes.[1]

Protocol:

-

Chamber Preparation: Transwell polycarbonate membranes (3-μm pores) are coated with 10 μg/ml fibronectin CS-1 fragment.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant (stromal-derived factor-1α for Jurkat cells or monocyte chemotactic protein-1 for THP-1 cells).

-

Cell Seeding: 2.0 × 10^5 Jurkat T cells or 1.0 × 10^5 THP-1 cells are added to the upper chamber in the presence or absence of this compound.

-

Incubation: The chambers are incubated for 5 hours (Jurkat) or 3 hours (THP-1) at 37°C to allow for cell migration.

-

Cell Enumeration: The number of cells that have migrated to the bottom chamber is counted using a hemocytometer.

In Vivo Thioglycollate-Induced Peritonitis

This in vivo model was used to evaluate the effect of this compound on leukocyte recruitment to a site of inflammation.[1]

Protocol:

-

Induction of Peritonitis: C57BL/6 mice are injected intraperitoneally with sterile 4% (w/v) thioglycollate to induce inflammation.

-

Compound Administration: Mice are injected intraperitoneally with 16.5 mg/kg of this compound, a control compound (6-B234TTQ), or vehicle every 8-12 hours.

-

Peritoneal Lavage: At various time points after injection (e.g., 48 hours), mice are euthanized, and the peritoneal cavity is washed with PBS containing 5 mM EDTA and 1% BSA.

-

Leukocyte Enumeration: The total number of leukocytes in the lavage fluid is counted using a hemocytometer.

-

Differential Cell Counting: Cells are attached to glass slides using a cytospin and stained with a modified Wright-Giemsa stain to differentiate and count mononuclear leukocytes.

Conclusion

The small molecule this compound specifically targets the interaction between α4 integrin and paxillin, a key signaling event in leukocyte migration. By competitively inhibiting this interaction, this compound demonstrates significant potential as a modulator of inflammatory responses. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of compounds targeting this pathway.

References

- 1. Paxillin regulates cell polarization and anterograde vesicle trafficking during cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of paxillin to alpha4 integrins modifies integrin-dependent biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrin-mediated Signaling via Paxillin-GIT1-PIX Promotes Localized Rac Activation at the Leading Edge and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of 6-B345TTQ on Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor 6-B345TTQ and its effects on leukocyte trafficking. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a small molecule that functions as an inhibitor of the interaction between α4 integrin and paxillin.[1][2] Integrins are critical cell adhesion receptors involved in leukocyte migration, and their signaling is essential for the recruitment of immune cells to sites of inflammation.[3][4] Specifically, α4 integrins play a crucial role in the adhesion and migration of lymphocytes and monocytes.[5] By disrupting the α4 integrin-paxillin interaction, this compound interferes with α4 integrin signaling, thereby impairing leukocyte migration.[1][2] This targeted approach offers the potential to selectively inhibit inflammatory cell recruitment while potentially avoiding some of the mechanism-based toxicities associated with broader anti-α4 integrin therapies that block ligand binding.[1][5]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its efficacy in inhibiting leukocyte migration in vitro and in vivo.

Table 1: In Vitro Inhibition of Leukocyte Migration by this compound

| Cell Type | Migration Substrate | Chemoattractant | This compound Concentration | Percent Inhibition of Migration | Reference |

| Jurkat T cells | Fibronectin CS-1 fragment | Stromal-derived factor-1α | Not specified | 56.4% | [1][2] |

| THP-1 monocytes | Fibronectin CS-1 fragment | Monocyte chemotactic protein-1 | Not specified | 52.6% | [1][2] |

Table 2: In Vivo Effect of this compound on Mononuclear Leukocyte Recruitment

| Animal Model | Inflammatory Stimulus | Treatment | Dosage | Outcome | Percent Reduction in Monocyte/Macrophage Infiltration | Reference |

| C57BL/6 mice | Thioglycollate-induced peritonitis | This compound | 16.5 mg/kg | Reduced infiltration of monocytes/macrophages at 48h | 50% | [1] |

| C57BL/6 mice | Thioglycollate-induced peritonitis | Vehicle control | Not applicable | 10.5-fold increase in peritoneal monocytes/macrophages at 48h | Not applicable | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Modified Boyden Chamber Assay for Cell Migration

-

Objective: To assess the directed migration of leukocytes in response to a chemoattractant.

-

Apparatus: Modified Boyden chamber with transwell polycarbonate membranes.

-

Procedure:

-

Coat the transwell polycarbonate membranes with 10 μg/ml fibronectin CS-1 fragment (the α4 integrin-specific ligand) or 20 μg/ml ICAM.[1]

-

Add Jurkat T cells (2.0 × 105) or THP-1 monocytes (1.0 × 105) to the top chamber of the transwell.[1]

-

The bottom chamber should contain a chemoattractant: stromal-derived factor-1α for Jurkat T cells or monocyte chemotactic protein-1 for THP-1 cells.[1]

-

The cells are incubated in the absence or presence of varying concentrations of this compound.

-

Allow the cells to migrate for 3 to 5 hours.[1]

-

Enumerate the cells that have migrated to the bottom chamber using a hemocytometer.[1]

-

2. Thioglycollate-Induced Peritonitis in Mice

-

Objective: To evaluate the in vivo effect of this compound on leukocyte recruitment to an inflammatory site.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Induce inflammation by intraperitoneally injecting 1 ml of sterile 4% (w/v) thioglycollate.[1]

-

Administer 16.5 mg/kg of this compound, a control compound (6-B234TTQ), or a vehicle control via intraperitoneal injection every 8–12 hours.[1]

-

At various time points (e.g., 48 and 72 hours) after thioglycollate injection, euthanize the mice.[1]

-

Perform peritoneal lavage with 4 ml of PBS containing 5 mm EDTA and 1% BSA.[1]

-

Enumerate the total number of leukocytes in the lavage samples using a hemocytometer.[1]

-

For differential cell counts, attach 1 × 105 cells to glass slides using a Cytospin instrument and stain with a modified Wright-Giemsa stain.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the mechanism of action of this compound and the experimental workflow for assessing its in vivo efficacy.

Caption: Mechanism of this compound Action.

Caption: In Vivo Experimental Workflow.

References

- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 4. INTEGRIN FUNCTION IN LEUKOCYTE-MEDIATED INFLAMMATION-ACTINOPATHIES IN IMMUNE DISEASES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking the α4 integrinαpaxillin interaction selectively impairs mononuclear leukocyte recruitment to an inflammatory site - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of 6-B345TTQ for α4 Integrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule 6-B345TTQ and its specificity as an inhibitor of the α4 integrin-paxillin interaction. This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction to this compound and α4 Integrin

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The α4 integrin subunit, which pairs with either β1 (forming VLA-4) or β7, is particularly important in mediating leukocyte trafficking during inflammatory responses. The interaction of the α4 cytoplasmic tail with the adaptor protein paxillin is a key event in α4-mediated signaling, leading to enhanced cell migration.

This compound is a small molecule designed to specifically disrupt the interaction between the α4 integrin cytoplasmic tail and paxillin. By targeting this intracellular protein-protein interaction, this compound offers a novel approach to modulating α4 integrin function, potentially overcoming some of the limitations associated with traditional antagonists that block extracellular ligand binding.

Quantitative Data on the Specificity and Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the specificity and efficacy of this compound in inhibiting α4 integrin-mediated functions.

Table 1: Inhibition of Cell Migration by this compound

| Cell Type | Integrin Pathway | Ligand | Chemoattractant | This compound Concentration (μM) | Inhibition of Migration (%) | Citation |

| Human Monocytes (THP-1) | α4β1 | Fibronectin CS-1 | MCP-1 | 50 | 52.6 | [1] |

| Human T cells (Jurkat) | α4β1 | Fibronectin CS-1 | SDF-1α | 50 | 56.4 | [1] |

| Human T cells (Jurkat) | αLβ2 | ICAM-1 | SDF-1α | 50 | Not significant | [1] |

Table 2: Specificity of this compound for Paxillin Interactions

| Interacting Proteins | Assay Type | IC50 (μM) | Citation |

| α4 integrin - Leupaxin | ELISA | 18 | [1] |

| α4 integrin - Paxillin | ELISA | 10.8 | [1] |

| Paxillin - FAT (FAK) / Git-1 | Not Specified | 24 | [2] |

| Leupaxin - FAT (FAK) | ELISA | > 100 | [1][2] |

Signaling Pathways

The interaction between α4 integrin and paxillin initiates a signaling cascade that promotes cell migration. This compound acts by disrupting the initial step of this pathway.

References

An In-depth Technical Guide to 6-B345TTQ: Discovery and Initial Characterization

Introduction

6-B345TTQ is a novel small molecule inhibitor of the historically challenging drug target, Protein X (PrtX). PrtX is a scaffold protein implicated in the progression of various solid tumors through its role in aberrant cell signaling pathways. The discovery and initial characterization of this compound represent a significant step forward in the development of targeted therapies for PrtX-driven malignancies. This document provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the initial characterization of this compound.

Table 1: Biochemical and Cellular Activity

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | PrtX | 15.2 |

| Cellular Assay | PrtX-dependent cell line | 78.5 |

Table 2: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM |

| Kinase A | 2.1 |

| Kinase B | 5.3 |

| Kinase C | 1.2 |

Table 3: In Vitro Pharmacokinetic Properties

| Parameter | Value |

| Microsomal Stability (t½, min) | > 60 |

| Plasma Protein Binding (%) | 98.2 |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.2 |

Experimental Protocols

PrtX Biochemical Assay Protocol

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC50 value of this compound against PrtX. The assay was performed in a 384-well plate format. Each well contained 10 nM of recombinant human PrtX, 50 nM of a fluorescently labeled peptide substrate, and varying concentrations of this compound. The reaction was initiated by the addition of ATP to a final concentration of 10 µM. Following a 60-minute incubation at room temperature, the TR-FRET signal was measured on a compatible plate reader.

Cellular Proliferation Assay Protocol

The effect of this compound on the proliferation of a PrtX-dependent cancer cell line was assessed using a standard colorimetric assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound for 72 hours. Cell viability was determined by the addition of a tetrazolium-based reagent and measurement of the absorbance at 490 nm.

Visualizations

Signaling Pathway of PrtX Inhibition by this compound

Caption: Inhibition of the PrtX signaling cascade by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the biochemical IC50 of this compound.

The Disruption of the α4-Integrin-Paxillin Interaction by 6-B345TTQ: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 6-B345TTQ has been identified as a potent and specific competitive inhibitor of the protein-protein interaction between the cytoplasmic tail of α4-integrin and the adaptor protein paxillin. This interaction is a critical node in the signaling cascade that governs cell migration, particularly of leukocytes, making its disruption a promising strategy for anti-inflammatory therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the pertinent biological pathways and experimental workflows.

Introduction to the α4-Integrin-Paxillin Signaling Axis

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4-integrin subunit, in particular, plays a pivotal role in the trafficking of leukocytes to sites of inflammation. Upon ligand binding, the cytoplasmic tail of α4-integrin recruits a complex of signaling and adaptor proteins, including paxillin. The direct binding of paxillin to α4-integrin is a crucial event that regulates cell spreading and migration[1][2]. Disruption of this interaction offers a targeted approach to modulate immune cell responses, potentially avoiding the broader side effects associated with blocking integrin-ligand binding at the extracellular interface[1].

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the α4-integrin-paxillin interaction[1]. It directly interferes with the binding of paxillin and its homolog leupaxin to the cytoplasmic domain of α4-integrin[1][3][4][5]. The specificity of this compound is highlighted by the inactivity of its isomer, 6-B234TTQ, which differs only in the position of a single methoxy group[1]. This demonstrates the exquisite structural requirements for inhibition.

Quantitative Analysis of this compound Activity

The inhibitory potency and specificity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Interacting Proteins | Assay Type | IC50 of this compound | Control Compound (6-B234TTQ) | Reference |

| α4-integrin & Paxillin | ELISA | 300 nM | No Inhibition | [1] |

| α4-integrin & Leupaxin | ELISA | Not explicitly stated, but effective inhibition shown | No Inhibition | [1] |

| Paxillin & GIT-1 | ELISA | 2.4 µM | No Inhibition | [1] |

| Leupaxin & GIT-1 | ELISA | 25 µM | No Inhibition | [1] |

| Leupaxin & FAT | ELISA | > 100 µM (No effect) | Not Applicable | [1][4] |

Table 2: Cellular and In Vivo Effects of this compound

| Biological Effect | Cell Type / Model | Concentration / Dosage | % Inhibition / Effect | Reference |

| α4-mediated T cell migration | Jurkat T cells | Not specified | 56.4% | [1][4] |

| α4-mediated monocyte migration | THP-1 monocytes | Not specified | 52.6% | [1][4] |

| Leukocyte recruitment | C57BL/6 mice (in vivo) | 16.5 mg/kg | 50% reduction in monocyte/macrophage infiltration | [1] |

| Cell Spreading | CHO cells (α4(S988A)) | Increasing concentrations | Increased spreading to wild-type levels | [1] |

Experimental Protocols

High-Throughput Screening for Inhibitors of the α4-Integrin-Leupaxin/Paxillin Interaction

This protocol outlines the initial screening process used to identify this compound from a large chemical library.

-

Protein Preparation: Recombinant, biotinylated α4-integrin cytoplasmic tail proteins are expressed in E. coli and purified.

-

ELISA Plate Coating: 96-well neutravidin-coated plates are incubated with the biotinylated α4-integrin cytoplasmic tail.

-

Compound Incubation: A chemical library of approximately 40,000 compounds is screened at a concentration of 16 µg/ml.

-

Protein Interaction: HA-tagged recombinant leupaxin is added to the wells in the presence of the test compounds.

-

Detection: Bound leupaxin is detected using an anti-HA tag antibody conjugated to horseradish peroxidase (HRP), followed by a luminescent HRP substrate.

-

Hit Identification: Compounds demonstrating at least 60% inhibition are selected for further dose-response analysis.

Analysis of Competitive Inhibition

This protocol determines the mode of inhibition of this compound.

-

Plate Preparation: Biotinylated α4-integrin cytoplasmic tail is immobilized on neutravidin-coated 96-well plates.

-

Competitive Binding: Wells are incubated with increasing concentrations of HA-tagged recombinant leupaxin in the presence of various fixed concentrations of this compound (or vehicle control).

-

Detection: Bound leupaxin is quantified using an anti-HA HRP-conjugated antibody and a luminescent substrate.

-

Data Analysis: The data are fitted to competitive, noncompetitive, uncompetitive, and mixed inhibition models using software such as GraphPad Prism to determine the best fit.

Cell Migration Assay (Modified Boyden Chamber)

This assay assesses the functional consequence of inhibiting the α4-paxillin interaction on cell motility.

-

Chamber Preparation: The bottom of a modified Boyden chamber is coated with the α4-integrin-specific ligand, fibronectin CS-1 fragment.

-

Cell Preparation: Jurkat T cells or THP-1 monocytes are resuspended in appropriate media.

-

Assay Initiation: Cells are placed in the upper chamber in the absence or presence of varying concentrations of this compound.

-

Incubation: The chamber is incubated to allow cell migration through a porous membrane towards the ligand-coated surface.

-

Quantification: The number of migrated cells is quantified.

In Vivo Leukocyte Recruitment Model

This protocol evaluates the efficacy of this compound in a living organism.

-

Induction of Inflammation: C57BL/6 mice are injected intraperitoneally with thioglycollate to induce an inflammatory response.

-

Compound Administration: Mice are treated with 16.5 mg/kg of this compound, the control compound 6-B234TTQ, or a vehicle control every 8-12 hours.

-

Leukocyte Collection: At various time points, mice are euthanized, and peritoneal lavage is performed to collect leukocytes.

-

Cell Counting and Analysis: Total leukocytes in the lavage fluid are enumerated using a hemocytometer. Cytospin preparations are stained to differentiate and quantify mononuclear leukocytes.

Visualizing the Impact of this compound

The following diagrams illustrate the signaling pathway disrupted by this compound and the workflow of the key experimental assays.

Caption: Signaling pathway of α4-integrin-mediated cell migration and its inhibition by this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

Conclusion

This compound serves as a valuable research tool and a promising lead compound for the development of novel anti-inflammatory therapeutics. Its specific mechanism of action, targeting an intracellular protein-protein interaction in the integrin signaling pathway, represents a sophisticated strategy for modulating leukocyte migration. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for further investigation and development of this and similar compounds.

References

- 1. A Small Molecule That Inhibits the Interaction of Paxillin and α4 Integrin Inhibits Accumulation of Mononuclear Leukocytes at a Site of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | α4 integrin-paxillin inhibitor | Probechem Biochemicals [probechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

6-B345TTQ experimental protocol for in vitro cell migration assay

Application Notes: 6-B345TTQ for In Vitro Cell Migration Assays

Introduction

This compound is a small molecule inhibitor that specifically targets the interaction between α4-integrin and paxillin.[1][2] This interaction is a key component of the signaling pathways that regulate cell migration, particularly in leukocytes.[1] By disrupting the α4-paxillin interaction, this compound effectively reduces α4-mediated cell migration.[1][2] These application notes provide a detailed protocol for utilizing this compound in an in vitro cell migration assay, specifically a modified Boyden chamber assay, to study its effects on leukocyte migration. This protocol is intended for researchers in cell biology, immunology, and drug development investigating inflammatory processes and other biological phenomena involving cell motility.

Mechanism of Action

Cell migration is a complex process involving the dynamic regulation of cell adhesion and cytoskeletal rearrangement. Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell-extracellular matrix (ECM) and cell-cell interactions that are essential for cell movement. The α4-integrin, in particular, is crucial for the migration of leukocytes to sites of inflammation.

Upon ligand binding, the cytoplasmic tail of the α4-integrin subunit interacts with the scaffolding protein paxillin. This interaction is a critical signaling event that promotes cell migration. This compound acts as a competitive inhibitor of this interaction, thereby disrupting the downstream signaling cascade that leads to cell movement.[1] Studies have shown that this compound significantly inhibits α4-mediated monocyte and T cell migration in vitro.[1]

Data Presentation

The inhibitory effect of this compound on the migration of different cell types is summarized in the table below. The data is derived from a modified Boyden chamber assay.

| Cell Type | Target | Chemoattractant | This compound Concentration | Inhibition of Migration (%) | Reference |

| THP-1 (Monocyte) | α4-integrin | Monocyte Chemotactic Protein-1 (MCP-1) | 10 µM | 52.6 | [1] |

| Jurkat (T cell) | α4-integrin | Stromal-derived Factor-1α (SDF-1α) | 10 µM | 56.4 | [1] |

Experimental Protocol: In Vitro Cell Migration Assay using this compound

This protocol describes a modified Boyden chamber assay to quantitatively assess the inhibitory effect of this compound on in vitro cell migration.

Materials

-

Cells: Jurkat T cells or THP-1 monocytes

-

Compound: this compound (lyophilized powder)

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)

-

Chemoattractants: Stromal-derived Factor-1α (SDF-1α) for Jurkat cells, Monocyte Chemotactic Protein-1 (MCP-1) for THP-1 cells

-

Assay Medium: RPMI 1640 with 10% FBS

-

Coating Substrate: Fibronectin fragment CS-1

-

Transwell Inserts: Polycarbonate membranes with 3-μm pores

-

24-well plates

-

Hemocytometer

-

Microscope

Methods

1. Preparation of Reagents

-

This compound Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution of high concentration (e.g., 10 mM). Store at -20°C. Further dilutions to working concentrations should be made in the assay medium.

-

Chemoattractant Solution: Reconstitute and dilute SDF-1α or MCP-1 in assay medium to the desired final concentration.

-

Coating of Transwell Membranes: Coat the underside of the Transwell insert membranes with 10 μg/ml CS-1. Allow to air dry or incubate as per manufacturer's instructions.

2. Cell Preparation

-

Culture Jurkat or THP-1 cells in RPMI 1640 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Prior to the assay, harvest the cells and resuspend them in assay medium at a concentration of 2.0 × 10^5 cells/ml for Jurkat cells or 1.0 × 10^5 cells/ml for THP-1 cells.[1]

3. Migration Assay Setup

-

Add the chemoattractant solution to the lower chamber of the 24-well plate.

-

Add the cell suspension to the top chamber of the coated Transwell inserts.

-

For the experimental group, add the desired concentration of this compound to the cell suspension in the top chamber. Include a vehicle control (e.g., DMSO) in the control group.

-

Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.

4. Incubation

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5 hours for Jurkat cells or 3 hours for THP-1 cells.[1]

5. Quantification of Migrated Cells

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Collect the cells that have migrated to the bottom chamber.

-

Enumerate the migrated cells using a hemocytometer and a microscope.

6. Data Analysis

-

Calculate the percentage of migration inhibition for the this compound-treated group compared to the vehicle control group using the following formula:

% Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle control)] x 100

Visualizations

Caption: Experimental workflow for the in vitro cell migration assay.

Caption: Signaling pathway of this compound in inhibiting cell migration.

References

Application Notes and Protocols for 6-B345TTQ in In Vivo Mouse Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of 6-B345TTQ, a small molecule inhibitor of the α4 integrin-paxillin interaction, in in vivo mouse models of inflammation. The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the anti-inflammatory potential of this compound. The key mechanism of action for this compound is the disruption of α4 integrin signaling, which plays a crucial role in leukocyte recruitment to inflammatory sites.

Introduction

Integrins are a family of cell adhesion receptors that are pivotal in mediating cell-matrix and cell-cell interactions. Specifically, α4 integrins are key players in the inflammatory process, facilitating the recruitment of lymphocytes and monocytes to areas of inflammation.[1] Traditional therapeutic approaches targeting α4 integrins, such as monoclonal antibodies, have shown efficacy but are also associated with mechanism-based toxicities.[2] An alternative strategy is to modulate integrin signaling rather than blocking ligand binding entirely.

This compound is a small molecule that has been identified as a specific inhibitor of the interaction between the cytoplasmic tail of α4 integrin and the signaling adapter protein paxillin.[2] This interaction is critical for α4-mediated leukocyte migration. By disrupting this interaction, this compound has been shown to impair the recruitment of mononuclear leukocytes to inflammatory sites, offering a promising and more targeted approach for anti-inflammatory therapy.[2]

Data Presentation

The following table summarizes the quantitative data from a key in vivo mouse inflammation study utilizing this compound.

| Parameter | Value | Reference |

| Compound | This compound | [2] |

| Mouse Strain | C57BL/6 | [2] |

| Inflammation Model | Thioglycollate-induced Peritonitis | [2] |

| Dosage | 16.5 mg/kg | [2] |

| Administration Route | Intraperitoneal (IP) Injection | [2] |

| Dosing Frequency | Every 8-12 hours | [2] |

| Primary Outcome | Reduction in Monocyte/Macrophage Infiltration | [2] |

| Efficacy | ~50% reduction at 48 hours | [2] |

Signaling Pathway

The anti-inflammatory effect of this compound is mediated through the targeted disruption of the α4 integrin signaling pathway. The binding of paxillin to the cytoplasmic tail of α4 integrin is a critical step for subsequent downstream signaling that promotes leukocyte migration. This compound acts as a competitive inhibitor of this interaction.

Experimental Protocols

Thioglycollate-Induced Peritonitis in Mice

This protocol describes the induction of acute inflammation in the peritoneal cavity of mice using thioglycollate broth, followed by treatment with this compound to assess its effect on leukocyte recruitment.

Materials:

-

Male C57BL/6 mice (5-6 weeks old)

-

This compound

-

Vehicle (e.g., appropriate solvent for this compound)

-

Sterile 4% (w/v) Thioglycollate Broth (Sigma-Aldrich)

-

Phosphate-Buffered Saline (PBS) containing 5 mM EDTA and 1% BSA

-

Hemocytometer

-

Microscope slides

-

Cytospin instrument

-

Modified Wright-Giemsa stain

Procedure:

-

Induction of Peritonitis:

-

Inject 1 mL of sterile 4% (w/v) thioglycollate broth intraperitoneally (IP) into each mouse.

-

-

Compound Administration:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer 16.5 mg/kg of this compound via IP injection.

-

For the control group, administer an equal volume of the vehicle.

-

Repeat the injections every 8-12 hours for the duration of the experiment.

-

-

Peritoneal Lavage and Cell Collection:

-

At desired time points (e.g., 24, 48, 72 hours) post-thioglycollate injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting 4 mL of cold PBS containing 5 mM EDTA and 1% BSA into the peritoneal cavity.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.

-

-

Cell Counting and Analysis:

-

Enumerate the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides by centrifuging 1 x 10^5 cells onto glass slides.

-

Stain the slides with a modified Wright-Giemsa stain.

-

Perform differential cell counts under a microscope to quantify the number of monocytes/macrophages, lymphocytes, and neutrophils.

-

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study to evaluate the efficacy of this compound in a mouse model of inflammation.

References

Application of 6-B345TTQ in Jurkat T Cell Spreading Assays

Application Note and Protocols

Introduction

The small molecule 6-B345TTQ has been identified as an inhibitor of the interaction between paxillin and the α4 integrin subunit.[1] This interaction is crucial for α4-mediated cell migration. Consequently, this compound has been shown to inhibit the migration of Jurkat T cells while promoting their spreading.[1] These characteristics make this compound a valuable tool for researchers studying T cell adhesion dynamics, integrin signaling, and the molecular mechanisms that govern the balance between cell migration and spreading. Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used model system for studying T cell signaling and function due to their ease of culture and transfection.[2][3][4]

This document provides detailed protocols for utilizing this compound in Jurkat T cell spreading assays, along with data interpretation guidelines and an overview of the relevant signaling pathways.

Mechanism of Action

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The α4β1 integrin (also known as VLA-4) plays a significant role in leukocyte trafficking and immune responses.[5] Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to their cytoplasmic tails, including paxillin. The binding of paxillin to the α4 integrin cytoplasmic tail is a critical step in the signaling cascade that leads to cytoskeletal rearrangements necessary for cell migration.[6]

This compound is a small molecule that specifically disrupts the interaction between paxillin and the α4 integrin subunit.[1] By preventing this association, this compound inhibits the downstream signaling pathways that promote a migratory phenotype. This inhibition of migration is accompanied by an enhancement of cell spreading, suggesting a shift in the cellular adhesive machinery towards a more stationary, spread state.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on Jurkat T cell migration, as reported in the literature. Note that while enhanced cell spreading was observed, quantitative data for this specific effect is not available in the cited literature.

| Cell Line | Treatment | Substrate | Chemoattractant | Migration Inhibition (%) | Reference |

| Jurkat T cells | This compound | Fibronectin CS-1 fragment (10 µg/ml) | Stromal-derived factor-1α | 56.4 | [1] |

Experimental Protocols

This section provides a detailed protocol for a Jurkat T cell spreading assay using this compound. This protocol is adapted from standard Jurkat cell adhesion and migration assays.[7]

Materials and Reagents

-

Jurkat E6.1 cells (ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

-

This compound (Tocris Bioscience or other supplier)

-

Dimethyl sulfoxide (DMSO)

-

Fibronectin or ICAM-1 (R&D Systems or other supplier)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Formaldehyde or Paraformaldehyde

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

96-well black, clear-bottom imaging plates

-

Microscope with fluorescence imaging capabilities

Experimental Workflow

Detailed Protocol

-

Plate Coating:

-

Dilute Fibronectin or ICAM-1 to a final concentration of 10-20 µg/mL in sterile PBS.

-

Add 50 µL of the coating solution to each well of a 96-well black, clear-bottom imaging plate.

-

Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

-

Wash the wells three times with 200 µL of sterile PBS to remove any unbound protein.

-

Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at 37°C.

-

Wash the wells once with 200 µL of PBS before cell seeding.

-

-

Cell Preparation and Treatment:

-

Culture Jurkat E6.1 cells in complete RPMI-1640 medium.

-

Harvest cells in the exponential growth phase.

-

Wash the cells once with serum-free RPMI-1640 medium.

-

Resuspend the cells in serum-free RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Pre-incubate the cell suspension with the diluted this compound or DMSO control for 30 minutes at 37°C.

-

-

Cell Spreading Assay:

-

Add 100 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) to each coated well of the 96-well plate.

-

Centrifuge the plate at 200 x g for 1 minute to synchronize cell contact with the substrate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for cell spreading.

-

-

Cell Fixation and Staining:

-

Gently aspirate the medium from the wells.

-

Fix the cells by adding 100 µL of 4% formaldehyde or paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the wells twice with PBS.

-

Stain the actin cytoskeleton by adding 50 µL of fluorescently-labeled phalloidin (diluted according to the manufacturer's instructions) to each well and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the wells twice with PBS.

-